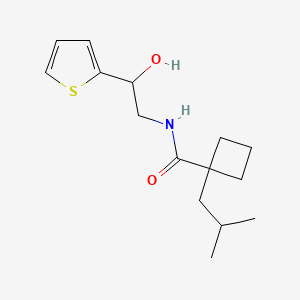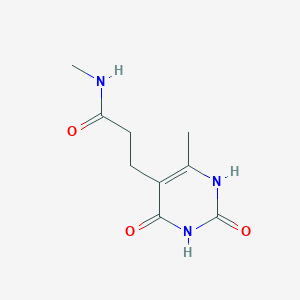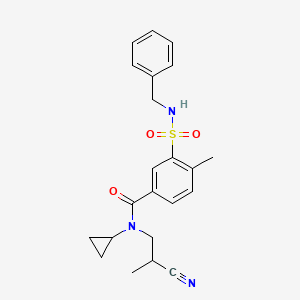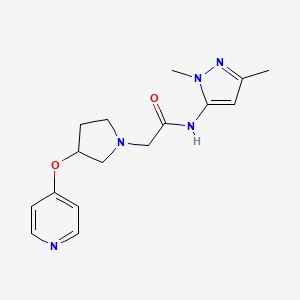
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, also known as LY379268, is a selective agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression.
作用机制
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide is a selective agonist of the mGluR2/3 receptor, which is a member of the G protein-coupled receptor family. Activation of this receptor leads to the inhibition of neurotransmitter release, including glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition of glutamate release leads to the modulation of neuronal activity and has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the regulation of synaptic plasticity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various neurological disorders.
实验室实验的优点和局限性
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR2/3 receptor, its ability to cross the blood-brain barrier, and its well-established synthesis method. However, it also has some limitations, including its potential to interact with other receptors and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, including the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, as well as its potential side effects and interactions with other drugs. Finally, the development of novel analogs of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide may lead to the discovery of even more potent and selective mGluR2/3 agonists with improved therapeutic profiles.
合成方法
The synthesis of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide involves several steps, including the reaction of 2-bromothiophene with 2-(2-methylpropyl)cyclobutanone to form the intermediate 2-(2-methylpropyl)cyclobutanone-2-thienylhydrazone. This intermediate is then reacted with 2-bromoacetic acid to yield N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide in high yield and purity.
科学研究应用
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to have antipsychotic and anxiolytic effects in animal models, and has also been investigated for its potential to treat drug addiction and pain.
属性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11(2)9-15(6-4-7-15)14(18)16-10-12(17)13-5-3-8-19-13/h3,5,8,11-12,17H,4,6-7,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAGXRBMLYSQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC1)C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)


![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)